Higher Subcutaneous Therapeutic Index vs. Antimony Potassium Tartrate in a Murine Trypanosoma equiperdum Model
In a head-to-head murine study, stibophen demonstrated a substantially higher therapeutic index (LD50/CD50 ratio) than antimony potassium tartrate. Stibophen produced a subcutaneous LD50 of 670 mg/kg and a CD50 of 230 mg/kg (total drug), yielding a therapeutic index of 2.91. Antimony potassium tartrate yielded a subcutaneous LD50 of 95 mg/kg and a CD50 of 60 mg/kg, yielding a therapeutic index of only 1.58 . When normalized to trivalent antimony content, stibophen's CD50 is 37 mg Sb/kg versus 30 mg Sb/kg for tartrate, indicating comparable antiparasitic potency but with markedly lower host toxicity.
| Evidence Dimension | Subcutaneous Therapeutic Index (LD50/CD50 ratio) in T. equiperdum-infected mice |
|---|---|
| Target Compound Data | LD50 670 mg/kg s.c.; CD50 230 mg/kg; TI = 2.91 (total drug); CD50 = 37 mg Sb/kg |
| Comparator Or Baseline | Antimony potassium tartrate: LD50 95 mg/kg s.c.; CD50 60 mg/kg; TI = 1.58 (total drug); CD50 = 30 mg Sb/kg |
| Quantified Difference | Stibophen TI is 84% higher than antimony potassium tartrate (2.91 vs. 1.58); LD50 approximately 7-fold higher (670 vs. 95 mg/kg) |
| Conditions | Albino mice (20–25 g); single subcutaneous inoculation; T. equiperdum infection model; CD50 defined as dose effecting permanent cure (23-day observation period); Ercoli 1968 study |
Why This Matters
The 84% higher therapeutic index indicates a significantly wider safety margin for stibophen in experimental infection models, making it preferable where host toxicity is a limiting variable.
- [1] Ercoli N. Significance of the chemotherapeutic index in the treatment of schistosomiasis with antimony compounds. Table 1. Toxicity (LD50) and curative activity of antimonial compounds in T. equiperdum infections of mice by single subcutaneous inoculations (CD50). Presented at 4th Latin-American Congress of Zoology, Caracas, 1968. View Source
